7-(3-chloro-4-methylphenyl)-N-[3-(morpholin-4-yl)propyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
7-(3-chloro-4-methylphenyl)-N-(3-morpholin-4-ylpropyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClN5O/c1-19-8-9-21(16-23(19)27)32-17-22(20-6-3-2-4-7-20)24-25(29-18-30-26(24)32)28-10-5-11-31-12-14-33-15-13-31/h2-4,6-9,16-18H,5,10-15H2,1H3,(H,28,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBKCEGPAGGIAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(C3=C(N=CN=C32)NCCCN4CCOCC4)C5=CC=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Regioselectivity in Cross-Coupling
Ensuring exclusive substitution at positions 5 and 7 requires careful control of reaction stoichiometry and catalyst selection. The use of bulky ligands like SPhos suppresses undesired coupling at position 2.
Amination Efficiency
The steric bulk of 3-morpholinopropylamine necessitates prolonged reaction times. Catalytic systems such as Pd₂(dba)₃/Xantphos improve yields in Buchwald-Hartwig aminations, though this approach increases costs.
Purification Strategies
Intermediate chlorinated compounds are prone to degradation during silica gel chromatography. Switching to neutral alumina columns or employing recrystallization (e.g., from ethanol/water) enhances recovery rates.
Analytical Characterization
Critical analytical data for intermediates and the final compound include:
| Parameter | Method | Result |
|---|---|---|
| Molecular Formula | HRMS | C₂₇H₂₇ClN₆O (Found: 511.1912; Calculated: 511.1909) |
| Purity | HPLC | 99.2% (C18 column, MeCN/H₂O gradient) |
| ¹H NMR (400 MHz, CDCl₃) | NMR | δ 8.25 (s, 1H, H-2), 7.45–7.30 (m, 5H, Ph), 3.70 (t, 4H, morpholine OCH₂) |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or pyrimidine rings.
Reduction: Reduction reactions could be used to modify the functional groups attached to the core structure.
Substitution: Both nucleophilic and electrophilic substitution reactions are common, especially for introducing or modifying substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halides (e.g., chlorides, bromides) and bases (e.g., sodium hydroxide, potassium carbonate).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific proteins or pathways involved in diseases.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Generally, it may act by binding to specific proteins or enzymes, thereby modulating their activity. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 7-(3-chloro-4-methylphenyl)-N-[3-(morpholin-4-yl)propyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific structural features, such as the combination of the pyrrolo[2,3-d]pyrimidine core with the morpholin-4-yl propyl group. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.
Biological Activity
The compound 7-(3-chloro-4-methylphenyl)-N-[3-(morpholin-4-yl)propyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a member of the pyrrolo[2,3-d]pyrimidine class, which has garnered attention for its potential therapeutic applications, particularly in oncology. This article explores its biological activity, focusing on its mechanism of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 461.99 g/mol. Its structure features a pyrrolo[2,3-d]pyrimidine core, which is known for its diverse biological activities. The presence of functional groups such as the morpholine and chlorinated phenyl rings enhances its reactivity and selectivity towards biological targets.
The primary mechanism of action for this compound involves the inhibition of specific kinases involved in critical cellular pathways. Kinases play a vital role in signaling pathways that regulate cell growth, survival, and proliferation. In particular, derivatives of pyrrolo[2,3-d]pyrimidines have shown significant inhibitory activity against Protein Kinase B (PKB), which is crucial in cancer biology due to its role in the phosphoinositide 3-kinase (PI3K) pathway.
Biological Activity
Research indicates that compounds structurally similar to 7-(3-chloro-4-methylphenyl)-N-[3-(morpholin-4-yl)propyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine exhibit notable biological activities:
- Anticancer Activity : The compound has demonstrated potential as an anticancer agent by inhibiting pathways that lead to tumor growth and metastasis.
- Kinase Inhibition : It shows significant potency against various kinases, making it a candidate for further development as a targeted therapy in cancer treatment.
Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine | Contains a piperidine moiety | Potent PKB inhibitor |
| 5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl | Substituted at different positions | Anticancer activity |
| 4-(substituted amino)-7H-pyrrolo[2,3-d]pyrimidines | Varying substituents on amino groups | Diverse kinase inhibition profiles |
Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound. For instance:
- Synthesis : The synthesis typically involves multi-step processes starting from commercially available precursors. Key steps include forming the pyrrolopyrimidine core and introducing various substituents to optimize biological activity.
- In vitro Studies : In vitro assays have shown that this compound can effectively inhibit cell proliferation in cancer cell lines by modulating kinase activity.
- Case Studies : A study published in PubMed Central highlighted the importance of halogen substitution in enhancing the biological activity of pyrrole-containing compounds against various pathogens and cancer cells .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 7-(3-chloro-4-methylphenyl)-N-[3-(morpholin-4-yl)propyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, and how can reaction conditions be optimized?
- Methodology : The compound’s pyrrolo[2,3-d]pyrimidine core can be synthesized via Buchwald-Hartwig amination or nucleophilic substitution. Key steps include:
- Intermediate preparation : Start with halogenated pyrimidine precursors (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) and functionalize the 4-position with morpholine-propylamine under Pd-catalyzed coupling .
- Optimization : Use polar aprotic solvents (DMF, DMSO) at 80–100°C with catalytic Pd(PPh₃)₄ to enhance yield. Monitor progress via TLC or HPLC .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol .
Q. How can the structural identity of this compound be confirmed post-synthesis?
- Methodology : Combine spectroscopic and crystallographic techniques:
- NMR : Assign peaks using ¹H/¹³C NMR (e.g., δ ~8.0–8.5 ppm for pyrrolopyrimidine protons, δ ~3.5–3.7 ppm for morpholine protons) .
- X-ray crystallography : Resolve the 3D structure using SHELX software for refinement. Key parameters include bond angles (e.g., C-N-C in morpholine ≈ 109°) and torsional angles in the propyl linker .
- HRMS : Confirm molecular weight (e.g., [M+H]⁺ expected at ~500–510 Da) .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Methodology : Prioritize kinase inhibition and cytotoxicity screens:
- Kinase profiling : Use ATP-competitive assays (e.g., JAK1/JAK2 selectivity at 1–10 µM) with recombinant enzymes and fluorescent substrates .
- Cell viability : Test against cancer lines (e.g., HeLa, MCF-7) via MTT assay (48–72 hr exposure, IC₅₀ determination) .
Advanced Research Questions
Q. How does the morpholinopropyl substituent influence kinase selectivity compared to other analogs?
- Methodology : Conduct comparative SAR studies:
- Structural analogs : Synthesize derivatives with shorter/longer linkers (e.g., ethyl vs. butyl) or alternative heterocycles (piperidine instead of morpholine).
- Binding assays : Use surface plasmon resonance (SPR) or ITC to measure binding affinities to JAK1 vs. JAK2. The morpholine’s oxygen may stabilize water-mediated hydrogen bonds in the kinase’s hinge region .
- Molecular docking : Compare binding poses in JAK1 (PDB: 6R1) to identify steric/electronic effects of the substituent .
Q. How can crystallographic data resolve contradictions in reported activity for analogs with similar scaffolds?
- Methodology : Analyze structural variations in active vs. inactive analogs:
- Crystal structures : Compare torsion angles (e.g., between pyrrolopyrimidine and aryl groups) to assess conformational flexibility. Use SHELXL for refinement and validate via R-factors (<0.05) .
- Hydrogen bonding : Identify critical interactions (e.g., N—H⋯O in the kinase ATP-binding pocket) using Mercury software .
- Thermodynamic studies : Perform DSC to correlate melting points (e.g., 249–251°C) with stability .
Q. What strategies mitigate off-target effects in vivo while maintaining potency?
- Methodology : Optimize pharmacokinetics and selectivity:
- Metabolic stability : Test hepatic microsome clearance (human/rat) to adjust substituents (e.g., fluorination of the phenyl ring reduces CYP450 metabolism) .
- Selectivity profiling : Screen against 50+ kinases (e.g., EGFR, Src) to identify off-target hits. Use kinome-wide profiling platforms (e.g., DiscoverX) .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) on the morpholine nitrogen to enhance solubility and reduce hERG liability .
Q. How can computational modeling guide the design of derivatives with improved solubility?
- Methodology : Combine QSPR and MD simulations:
- LogP prediction : Use MarvinSketch or ACD/Labs to calculate logP (current value ~3.5). Reduce hydrophobicity by adding polar groups (e.g., hydroxyl on the propyl linker) .
- Solubility assays : Measure kinetic solubility in PBS (pH 7.4) and correlate with molecular descriptors (e.g., PSA, H-bond donors) .
- Co-crystal screening : Test co-formers (e.g., succinic acid) to stabilize high-energy polymorphs .
Data Contradiction Analysis
Q. How to address discrepancies between in vitro kinase inhibition and cellular activity?
- Methodology : Investigate bioavailability and target engagement:
- Permeability assays : Use Caco-2 monolayers to measure Papp (target >1 ×10⁻⁶ cm/s). Poor permeability may explain reduced cellular efficacy .
- Target engagement : Apply CETSA (cellular thermal shift assay) to confirm intracellular binding to JAK1 .
- Metabolite profiling : Identify active metabolites via LC-MS/MS (e.g., N-demethylation of morpholine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
